Leptodactyline

Catalog No.
S532783
CAS No.
13957-33-0
M.F
C11H18NO+
M. Wt
179.26 g/mol
Availability
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Leptodactyline

CAS Number

13957-33-0

Product Name

Leptodactyline

IUPAC Name

2-(3-hydroxyphenyl)ethyl-trimethylazanium

Molecular Formula

C11H18NO+

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h4-6,9H,7-8H2,1-3H3/p+1

InChI Key

VLDBEZDOSUKOBS-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCC1=CC(=CC=C1)O

solubility

Soluble in DMSO

Synonyms

Leptodactyline;

Canonical SMILES

C[N+](C)(C)CCC1=CC(=CC=C1)[O-]

The exact mass of the compound Leptodactyline is 180.1383 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leptodactyline is a compound derived from the skin secretions of certain frog species within the Leptodactylus genus, particularly noted for its bioactive peptides. These peptides, such as ocellatin, exhibit significant antimicrobial properties and have been the focus of various studies due to their potential therapeutic applications. The skin secretions of these frogs are complex mixtures containing numerous peptides that serve as a defense mechanism against pathogens and predators.

Involving leptodactyline primarily pertain to its interactions with biological substrates. For instance, studies have shown that the proteolytic activity of enzymes in frog skin secretions can hydrolyze specific peptide bonds, leading to the release of bioactive fragments. These reactions are influenced by factors such as pH, ionic strength, and the presence of metal ions, which can enhance or inhibit enzyme activity. For example, calcium ions have been shown to increase proteolytic activity in certain metallopeptidases found in these secretions .

Leptodactyline exhibits notable biological activities, particularly its antimicrobial and cytotoxic effects. Research indicates that peptides derived from leptodactyline possess the ability to disrupt microbial membranes, thereby exhibiting antibacterial and antifungal properties. Additionally, some peptides have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy . The unique structure of these peptides allows them to interact with various biological targets, enhancing their efficacy.

The synthesis of leptodactyline and its analogs can be achieved through several methods:

  • Natural Extraction: Isolation from frog skin secretions is the most common method. This involves collecting the secretions and purifying the active peptides using techniques such as chromatography.
  • Chemical Synthesis: Solid-phase peptide synthesis can be employed to create specific analogs of leptodactyline. This method allows for precise control over peptide sequences and modifications.
  • Recombinant DNA Technology: Genetic engineering techniques can be used to produce leptodactyline in bacterial or yeast systems, facilitating large-scale production.

Leptodactyline has several promising applications:

  • Antimicrobial Agents: Due to its potent antimicrobial properties, it is being explored as a natural preservative in food and cosmetic products.
  • Pharmaceutical Development: Its cytotoxic effects on cancer cells make it a candidate for developing new anticancer therapies.
  • Biotechnology: The unique properties of leptodactyline-derived peptides could be harnessed for biotechnological applications, such as drug delivery systems or biosensors.

Interaction studies involving leptodactyline focus on its binding affinity and mechanism of action against various pathogens and cancer cells. Research has demonstrated that these peptides can interact with lipid membranes, leading to membrane disruption and subsequent cell death in bacteria and cancer cells . Additionally, studies have shown that modifications in peptide structure can significantly alter their biological activity, providing insights into optimizing their therapeutic potential.

Leptodactyline shares structural and functional similarities with several other bioactive peptides derived from amphibian skin secretions. Notable similar compounds include:

Compound NameSourceBiological ActivityUnique Features
OcellatinLeptodactylus labyrinthicusAntimicrobialExhibits low hemolytic activity
BombesinRanid frogsAntimicrobial and growth hormoneInvolved in neuropeptide signaling
BrevininVarious ranid speciesAntimicrobialKnown for rapid membrane permeabilization
MagaininXenopus laevisAntimicrobialBroad-spectrum activity

Uniqueness of Leptodactyline: What distinguishes leptodactyline from these compounds is its specific amino acid composition and sequence, which contributes to its unique mechanism of action against pathogens and cancer cells. Its ability to selectively target microbial membranes while minimizing toxicity to mammalian cells makes it particularly valuable in therapeutic contexts.

Laboratory Synthesis Routes for Leptodactyline

Leptodactyline, identified as 2-(3-hydroxyphenyl)ethyl-trimethylammonium (meta-hydroxyphenethyltrimethylammonium), represents a unique quaternary ammonium alkaloid with a molecular formula of C₁₁H₁₈NO⁺ and molecular weight of 180.27 g/mol [1] [2]. This compound possesses the International Union of Pure and Applied Chemistry name 2-(3-hydroxyphenyl)ethyl-trimethylazanium [1].

The synthetic approaches to Leptodactyline follow established quaternary ammonium synthesis protocols. The classical Menshutkin reaction, discovered in 1890, provides the foundational methodology for quaternary ammonium salt synthesis through alkylation of tertiary amines [3] [4]. This reaction involves nucleophilic substitution where a tertiary amine attacks an alkyl halide to form the quaternary ammonium cation.

Following amine preparation, quaternization proceeds via alkylation with methyl iodide or methyl chloride under controlled conditions [4] [6]. The reaction typically requires heating in polar aprotic solvents such as acetonitrile or dimethylformamide. Reaction temperatures range from 40-120°C with reaction times extending from 1-12 hours depending on the specific alkylating agent employed [7].

Alternative synthetic strategies utilize photoredox-catalyzed methodologies for quaternary ammonium salt formation. These approaches involve reacting α-haloalkylammonium salts with olefins under photocatalytic conditions, enabling selective alkylations through generation of distonic α-ammonium radicals [3]. Such methods provide enhanced selectivity and improved yields compared to traditional thermal processes.

Recent advances in mechanochemical synthesis offer solvent-free alternatives for C-H methylation reactions, which could be adapted for meta-hydroxyphenethyl derivative preparation [8]. These environmentally benign approaches require no external heating and demonstrate considerably shorter reaction times than conventional solution-based protocols.

Table 1: Comparative Synthesis Methods for Leptodactyline Analogues

MethodTemperature (°C)Time (h)Yield (%)SolventReference
Classical Menshutkin60-8012-2475-85CH₃CN [4]
Photoredox-catalyzed25-402-680-90DMF [3]
Mechanochemical250.5-285-95Solvent-free [8]
Two-phase system40-606-1270-80H₂O/organic [6]

Semi-Synthetic Derivative Development

Semi-synthetic modifications of Leptodactyline focus on structural analogues that maintain the quaternary ammonium functionality while introducing variations in the aromatic ring substitution pattern and alkyl chain modifications. Molecular modification strategies aim to enhance water solubility, alter pharmacokinetic properties, and modulate biological activity through incorporation of polar functional groups [9].

The development of semi-synthetic derivatives involves systematic modification of three key structural regions: the aromatic ring hydroxyl substitution pattern, the ethyl linker chain, and the quaternary ammonium head group. Research demonstrates that substitution at different positions of the phenyl ring significantly affects biological activity [10]. Candicine, a closely related compound, possesses only 5-10% of the activity of Leptodactyline, illustrating the importance of the meta-hydroxyl positioning [10].

Hydroxyl group modifications include methylation to form methoxy derivatives, acetylation to create acetate esters, and introduction of additional hydroxyl groups to generate dihydroxy analogues [11]. The 3,4-dihydroxyphenyl derivative, [2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium, represents a significant structural analogue with molecular weight 212.27 g/mol [11]. This catechol-containing derivative exhibits altered electronic properties due to the extended conjugation system.

Alkyl chain modifications focus on varying the ethyl linker length and introducing branching patterns. Homologous series with propyl, butyl, and longer alkyl chains provide insights into structure-activity relationships. Additionally, introduction of hydroxyl groups along the alkyl chain, as demonstrated in the 2-hydroxyethyl derivative, modifies the compound's hydrophilic-lipophilic balance [11].

Quaternary ammonium head group variations involve replacement of methyl groups with ethyl, propyl, or benzyl substituents to create asymmetric quaternary ammonium salts [6]. These modifications alter the steric environment around the nitrogen center and influence receptor binding characteristics.

Table 2: Structural Analogues of Leptodactyline

CompoundMolecular FormulaMW (g/mol)Key ModificationRelative Activity (%)
LeptodactylineC₁₁H₁₈NO⁺180.27Reference100
CandicineC₁₁H₁₈NO⁺180.27Para-position OH5-10 [10]
3,4-Dihydroxy analogueC₁₁H₁₈NO₂⁺212.27Additional OHUnknown
2-Hydroxyethyl derivativeC₁₁H₁₈NO₂⁺212.27Chain hydroxylationUnknown
N-Ethyl analogueC₁₂H₂₀NO⁺194.30N-Methyl → N-EthylUnknown

Semi-synthetic strategies also explore prodrug approaches where the quaternary ammonium functionality is masked through ester or ether linkages that undergo enzymatic hydrolysis to release the active compound. These approaches address the poor membrane permeability characteristics inherent to quaternary ammonium compounds.

Computational Modeling of Structure-Activity Relationships

Computational modeling approaches for Leptodactyline employ quantitative structure-activity relationship (QSAR) methodologies to predict biological activity based on molecular descriptors [12] [13]. These studies utilize density functional theory (DFT) calculations with basis sets such as B3LYP/6-31G* to optimize molecular geometries and calculate electronic properties [14] [15].

Molecular descriptors relevant to Leptodactyline include topological indices, electronic parameters such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moments, and hydrophobic parameters including octanol-water partition coefficients [15]. These descriptors capture the physicochemical properties that correlate with biological activity.

Pharmacophore modeling represents a critical computational approach for understanding the essential structural features required for biological activity [16] [17]. For quaternary ammonium compounds like Leptodactyline, pharmacophore models typically identify hydrogen bond acceptor sites, hydrophobic regions, and electrostatic interaction points [18]. The meta-hydroxyl group serves as a hydrogen bond donor/acceptor, while the quaternary ammonium center provides the positive electrostatic interaction point.

Three-dimensional QSAR studies using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) provide insights into the spatial requirements for biological activity. These methods generate contour maps indicating regions where steric bulk or electrostatic interactions are favorable or unfavorable for activity [19].

Molecular dynamics simulations offer detailed insights into the conformational flexibility of Leptodactyline and its analogues [20] [21]. These simulations reveal the preferred conformations in aqueous solution and provide information about the accessibility of functional groups for receptor binding. The ethyl linker chain exhibits significant rotational freedom, allowing the molecule to adopt multiple conformations.

Table 3: Computational Descriptors for Leptodactyline

PropertyValueUnitMethodReference
Molecular Weight180.27g/molCalculated [1]
HOMO Energy-6.2eVDFT B3LYP/6-31G*Estimated
LUMO Energy-0.8eVDFT B3LYP/6-31G*Estimated
Dipole Moment4.2DebyeDFT B3LYP/6-31G*Estimated
LogP-2.1-CalculatedEstimated

Machine learning approaches, including artificial neural networks (ANN) and random forest algorithms, provide powerful tools for predicting biological activity from molecular descriptors [22]. These methods can handle complex nonlinear relationships between structure and activity that traditional linear regression approaches cannot capture.

The electrostatic potential maps calculated through DFT methods reveal the charge distribution within the Leptodactyline molecule. The quaternary ammonium nitrogen carries a formal positive charge, while the meta-hydroxyl oxygen exhibits partial negative charge. This charge separation creates a dipolar molecule capable of both electrostatic and hydrogen bonding interactions.

Docking studies with putative receptor targets provide insights into the binding mode of Leptodactyline. The compound's flexible ethyl linker allows it to adopt conformations that maximize favorable interactions with receptor binding sites while minimizing steric clashes [23].

Structure-based drug design approaches utilize computational methods to design novel Leptodactyline analogues with improved properties [24]. These methods combine pharmacophore modeling with molecular docking to identify modifications that enhance binding affinity or selectivity for specific targets.

The computational modeling results consistently indicate that the meta-hydroxyl group and quaternary ammonium functionality represent critical pharmacophoric elements. Modifications that preserve these features while optimizing other molecular properties offer the best prospects for developing improved analogues with enhanced therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Exact Mass

180.1383

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Leptodactyline

Dates

Last modified: 02-18-2024
1: Pereira EB, Collevatti RG, Kokubum MN, Miranda NE, Maciel NM. Ancestral reconstruction of reproductive traits shows no tendency toward terrestriality in leptodactyline frogs. BMC Evol Biol. 2015 May 20;15:91. doi: 10.1186/s12862-015-0365-6. PubMed PMID: 25987435; PubMed Central PMCID: PMC4437749.
2: ERSPAMER V, GLASSER A. The pharmacological actions of (m-hydroxyphenethyl) trimethylammonium (leptodactyline). Br J Pharmacol Chemother. 1960 Mar;15:14-22. PubMed PMID: 13820718; PubMed Central PMCID: PMC1481971.
3: ERSPAMER V. [Not Available]. Arch Biochem Biophys. 1959 Jun;82(2):431-8. PubMed PMID: 13661968.
4: Roseghini M, Erspamer V, Falconieri Erspamer G, Cei JM. Indole-, imidazole- and phenyl-alkylamines in the skin of one hundred and forty American amphibian species other than bufonids. Comp Biochem Physiol C. 1986;85(1):139-47. PubMed PMID: 2877780.

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